molecular formula C21H23Cl2N3O3S2 B2886994 4-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide CAS No. 862827-04-1

4-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide

Cat. No. B2886994
CAS RN: 862827-04-1
M. Wt: 500.45
InChI Key: JDPAJJVLQVBCKE-UHFFFAOYSA-N
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Description

4-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H23Cl2N3O3S2 and its molecular weight is 500.45. The purity is usually 95%.
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Scientific Research Applications

Novel Sulfonamide Synthesis and Applications

  • Research has explored the synthesis of novel [1,4]oxazepine-based primary sulfonamides, demonstrating strong inhibition of human carbonic anhydrases, which are therapeutically relevant. This underscores the dual role of the primary sulfonamide functionality in enabling ring construction and acting as a prosthetic group for enzyme inhibition (Sapegin et al., 2018).
  • Another study designed and synthesized N-ethyl-N-methylbenzenesulfonamide derivatives with significant antimicrobial and antiproliferative activities, highlighting the versatility of sulfonamide derivatives in developing new therapeutic agents (Abd El-Gilil, 2019).

Sulfonamide Derivatives in Drug Discovery

  • Sulfonamide derivatives have been synthesized and tested for their cytotoxic activity against various human cell lines, illustrating their potential as anticancer agents. Compounds with specific moieties exhibited potent cytotoxic activities, suggesting their suitability for further drug development (Gul et al., 2016).
  • In the realm of carbonic anhydrase inhibition, a study reported the synthesis of benzolamide analogues derivatized as esters or amides. These new derivatives showed low nanomolar affinity for carbonic anhydrase isozymes and were effective as topical antiglaucoma agents, indicating the therapeutic potential of sulfonamide modifications (Casini et al., 2003).

properties

IUPAC Name

4-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O3S2/c1-3-25(4-2)31(28,29)17-8-6-16(7-9-17)20(27)26-12-11-24-21(26)30-14-15-5-10-18(22)19(23)13-15/h5-10,13H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPAJJVLQVBCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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